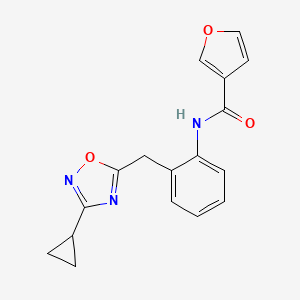

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Description

This compound features a furan-3-carboxamide core linked to a phenyl ring substituted with a methyl group bearing a 3-cyclopropyl-1,2,4-oxadiazole moiety. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, is known for its metabolic stability and role as a bioisostere for ester or amide groups. The cyclopropyl substituent enhances steric bulk and may improve resistance to oxidative metabolism . The furan ring contributes to hydrogen-bonding interactions and modulates lipophilicity.

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(13-7-8-22-10-13)18-14-4-2-1-3-12(14)9-15-19-16(20-23-15)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMSRSSFNVZXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl-1,2,4-oxadiazole core. This can be achieved through the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its bioactive properties may be explored for various therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Research Implications

- Cyclopropyl vs. Methyl/Chlorophenyl : The cyclopropyl group in the target compound likely enhances metabolic stability compared to methyl or electron-withdrawing substituents, making it favorable for long-acting therapies .

- Carboxamide vs. Urea : While ureas () offer stronger hydrogen bonding, carboxamides balance solubility and target engagement, making them versatile for diverse therapeutic targets.

- Thioether vs. Methylene Linkers : Methylene linkers in the target compound reduce oxidative susceptibility compared to thioethers, improving pharmacokinetic profiles .

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a furan ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article will explore the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A furan ring.

- A 1,2,4-oxadiazole ring.

- A cyclopropyl substituent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing oxadiazole rings have been shown to inhibit various enzymes involved in metabolic and signaling pathways. For instance, they exhibit inhibitory effects on carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer biology and epigenetic regulation .

- Antioxidant Activity : The presence of the furan moiety is associated with antioxidant properties. This can help mitigate oxidative stress within cells, potentially leading to protective effects against cellular damage .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with key proteins involved in inflammation and apoptosis. This modulation can lead to enhanced therapeutic effects in conditions like cancer and neurodegenerative diseases .

Biological Activity Assays

Research has demonstrated various biological activities for compounds related to this compound:

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on human tumor cell lines. The compound showed selective cytotoxicity towards ovarian and renal cancer cell lines with IC50 values significantly lower than those observed for non-tumor cell lines .

- Antimicrobial Activity : In another study focusing on its antimicrobial properties, the compound exhibited notable activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 16.69 µM against Candida albicans and varying levels against several bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.